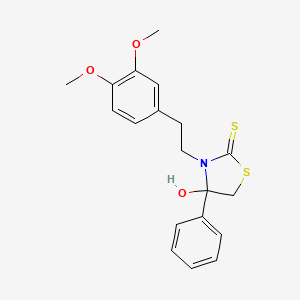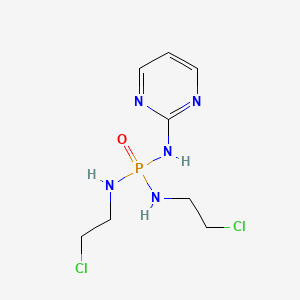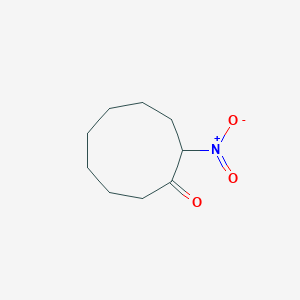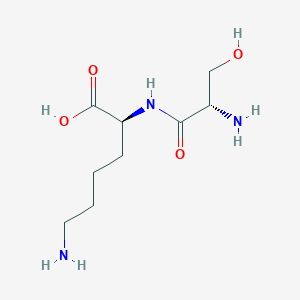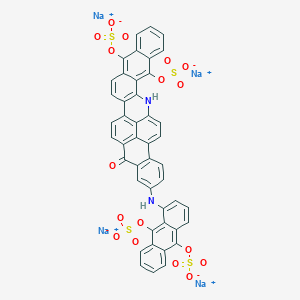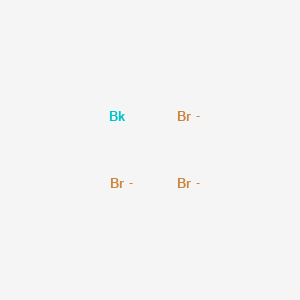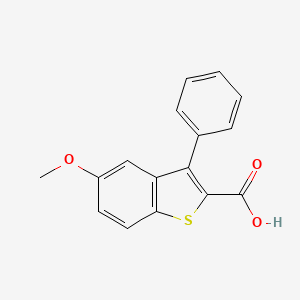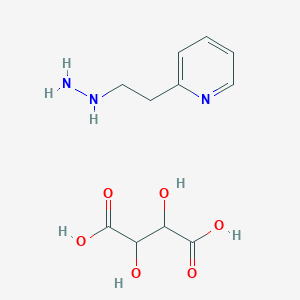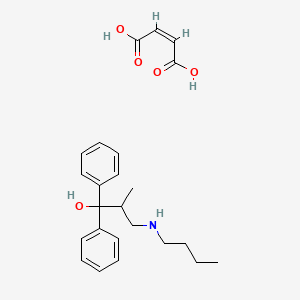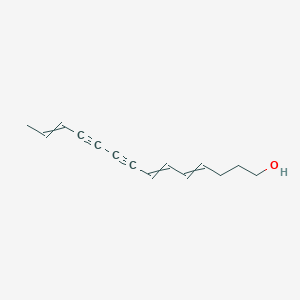
Tetradeca-4,6,12-triene-8,10-diyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradeca-4,6,12-triene-8,10-diyn-1-ol is a chemical compound with the molecular formula C14H14O2 It is characterized by the presence of multiple conjugated double and triple bonds, making it a polyunsaturated compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradeca-4,6,12-triene-8,10-diyn-1-ol typically involves the use of organic synthesis techniques. One common method includes the coupling of appropriate alkyne and alkene precursors under specific reaction conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tetradeca-4,6,12-triene-8,10-diyn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) can be employed.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Tetradeca-4,6,12-triene-8,10-diyn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tetradeca-4,6,12-triene-8,10-diyn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in various biochemical pathways, potentially affecting cellular processes. Specific pathways and targets are still under investigation, but its ability to modulate enzyme activity and receptor binding is of particular interest.
Comparison with Similar Compounds
Similar Compounds
Tetradeca-4,6-diene-8,10,12-triyne-1-ol: Another polyunsaturated compound with a similar structure but different bonding patterns.
Tetradeca-4,6,12-triene-8,10-diyne-1,3,14-triol: A compound with additional hydroxyl groups, leading to different chemical properties.
Uniqueness
Tetradeca-4,6,12-triene-8,10-diyn-1-ol is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential in scientific research make it a compound of significant interest.
Properties
CAS No. |
13081-23-7 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
tetradeca-4,6,12-trien-8,10-diyn-1-ol |
InChI |
InChI=1S/C14H16O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,8-11,15H,12-14H2,1H3 |
InChI Key |
GSSKPCSIHXCRCA-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC#CC#CC=CC=CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


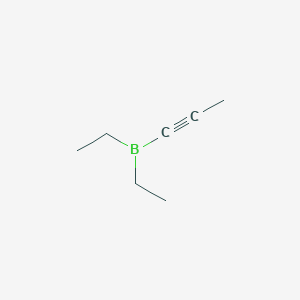
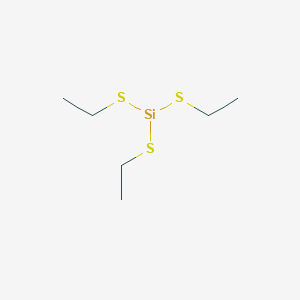
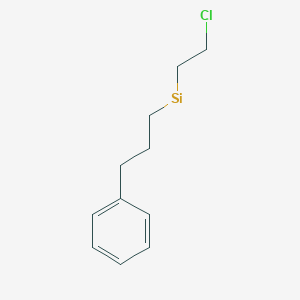
![11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione](/img/structure/B14707166.png)
